molecular formula C21H21BF2N2O B12511671 2,2-Difluoro-6-methyl-4-[2-(4-propoxyphenyl)ethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

2,2-Difluoro-6-methyl-4-[2-(4-propoxyphenyl)ethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

Cat. No.: B12511671
M. Wt: 366.2 g/mol
InChI Key: NDQRWYKJLFZGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BD140 involves the reaction of 4,4-difluoro-1-methyl-3-(4-propoxystyryl)-4-bora-3a,4a-diaza-s-indacene with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of BD140 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

BD140 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of BD140 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents such as dichloromethane and ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BD140 can lead to the formation of oxidized derivatives with altered fluorescence properties .

Mechanism of Action

BD140 exerts its effects by specifically binding to drug site 2 on HSA. The binding interaction involves the formation of non-covalent bonds between BD140 and the amino acid residues at the binding site. This interaction results in a change in the fluorescence properties of BD140, which can be measured to determine the binding affinity and kinetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BD140

BD140 is unique due to its high specificity for drug site 2 on HSA and its strong fluorescence signal, making it a valuable tool for studying drug-protein interactions. Its ability to provide detailed insights into the binding kinetics and affinity of various compounds sets it apart from other fluorescent probes .

Properties

IUPAC Name

2,2-difluoro-6-methyl-4-[2-(4-propoxyphenyl)ethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BF2N2O/c1-3-13-27-20-10-7-17(8-11-20)6-9-19-14-16(2)21-15-18-5-4-12-25(18)22(23,24)26(19)21/h4-12,14-15H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQRWYKJLFZGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=CC=C3)C)C=CC4=CC=C(C=C4)OCCC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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